6'-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro group, diethylaminoethyl, phenoxyethyl, and acetotoluidide moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of a suitable precursor, followed by the introduction of diethylaminoethyl and phenoxyethyl groups through nucleophilic substitution reactions. The final step often involves the acetylation of the toluidide moiety under acidic conditions to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential effects on cellular processes and pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic uses.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide
- 2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride
- 6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-toluidide hydrochloride
Uniqueness
6’-Chloro-2-((2-(diethylamino)ethyl)(2-phenoxyethyl)amino)-o-acetotoluidide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
102489-54-3 |
---|---|
Molekularformel |
C23H33Cl2N3O2 |
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]-(2-phenoxyethyl)amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C23H32ClN3O2.ClH/c1-4-26(5-2)14-15-27(16-17-29-20-11-7-6-8-12-20)18-22(28)25-23-19(3)10-9-13-21(23)24;/h6-13H,4-5,14-18H2,1-3H3,(H,25,28);1H |
InChI-Schlüssel |
OWGLUEIRSNIQKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCN(CCOC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2Cl)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.